molecular formula C22H19ClN4O2S B2591562 N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide CAS No. 1251630-45-1

N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide

Cat. No.: B2591562
CAS No.: 1251630-45-1
M. Wt: 438.93
InChI Key: OOASQDJTEZOWMB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine derivatives are a class of compounds that have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The general method of synthesis involves a nucleophilic substitution reaction of N-acyl-4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with 1-o-Tolylpiperazine or piperidine .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Herbicidal Activity

Compounds structurally related to N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have shown significant promise in the field of agriculture, particularly as herbicides. The synthesis of various sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, including compounds structurally similar to the one , has demonstrated good antifungal activities and insecticidal properties. Some derivatives have shown remarkable inhibition rates against specific pests and fungi, indicating their potential as effective agricultural chemicals (Xu et al., 2017; Chen et al., 2009).

Antimicrobial and Antifungal Applications

Research has been conducted on the antimicrobial and antifungal potentials of various [1,2,4]triazolo[4,3-a]pyridine derivatives, which include molecules similar to N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. These studies highlight the compounds' capacities to combat a range of microbial threats. Notably, some synthesized derivatives have shown promising antibacterial activities against different bacterial strains, suggesting a potential role in medical and pharmaceutical applications (Abdel-Motaal et al., 2014).

Antimalarial Potential

Investigations into novel sulfonamide derivatives, including those similar to N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have identified potential antimalarial agents. A study on [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed compounds with significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. This research opens up new avenues for the development of antimalarial drugs, highlighting the versatility of these compounds in combating various diseases (Karpina et al., 2020).

Insecticidal Activity

Further studies on derivatives of [1,2,4]triazolo[4,3-a]pyridine have demonstrated notable insecticidal activities. These compounds have been tested against several pests, showing good efficacy and highlighting their potential use in pest management strategies. Such research underscores the importance of these compounds in developing new, more effective insecticides (Xu et al., 2017).

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[4,3-a]pyridine derivatives can also vary depending on the specific substituents attached to the triazole ring. Some of these compounds have been found to exhibit cytotoxicity at certain concentrations .

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-3-17-6-8-18(9-7-17)15-27(20-12-10-19(23)11-13-20)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h3-14H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASQDJTEZOWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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